N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC15169474
Molecular Formula: C20H20N6
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine -](/images/structure/VC15169474.png)
Specification
Molecular Formula | C20H20N6 |
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Molecular Weight | 344.4 g/mol |
IUPAC Name | 4-N-(2,4-dimethylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Standard InChI | InChI=1S/C20H20N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,22,23,24,25) |
Standard InChI Key | GCDPHYMMRNNQBL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N⁴-(2,4-dimethylphenyl)-1-methyl-N⁶-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine delineates its substituent arrangement:
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N⁴ position: 2,4-Dimethylphenyl group (C₆H₃(CH₃)₂-2,4)
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N⁶ position: Phenyl group (C₆H₅)
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1-position: Methyl group (CH₃) on the pyrazole ring
Its molecular formula is C₂₁H₂₁N₆, with a molecular weight of 357.44 g/mol . The presence of multiple aromatic systems contributes to its planar geometry, while the methyl groups enhance lipophilicity.
Structural Depiction and Stereochemistry
The compound’s structure (Fig. 1) comprises a pyrazolo[3,4-d]pyrimidine core, a bicyclic system formed by fusion of pyrazole and pyrimidine rings. Key features include:
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Pyrazole ring: Substituted at N1 with a methyl group.
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Pyrimidine ring: Diamine groups at positions 4 and 6, bonded to aryl substituents.
The molecule is achiral due to the absence of stereogenic centers, as confirmed by analogous compounds .
Table 1: Comparative Molecular Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
Property | Target Compound | E781-0012 | VC11809276 |
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Molecular Formula | C₂₁H₂₁N₆ | C₂₀H₂₀N₆ | C₁₉H₂₀N₆O |
Molecular Weight (g/mol) | 357.44 | 344.42 | 348.40 |
logP | 5.2 (predicted) | 5.09 | 4.1 |
Hydrogen Bond Donors | 2 | 2 | 2 |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step heterocyclic condensation reactions. For the target compound, a plausible route (Fig. 2) includes:
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Formation of pyrazole precursor: Reaction of 5-amino-1-methylpyrazole-4-carbonitrile with guanidine to generate the pyrazolo[3,4-d]pyrimidine core.
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N⁴ functionalization: Nucleophilic aromatic substitution with 2,4-dimethylaniline under Buchwald-Hartwig coupling conditions .
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N⁶ functionalization: Introduction of the phenyl group via Ullmann-type coupling .
Yield optimization often requires palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos, with reaction temperatures ranging from 80–120°C.
Challenges in Purification
Due to the compound’s low aqueous solubility (logSw ≈ -4.9) , chromatographic purification necessitates non-polar solvents (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures improves purity but may reduce yields by 15–20% .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The compound exhibits high lipophilicity (predicted logP = 5.2), aligning with analogs like E781-0012 (logP = 5.09) . This property enhances membrane permeability but limits aqueous solubility (logSw ≈ -5.0), necessitating formulation strategies such as lipid-based nanoemulsions.
Acid-Base Behavior
The diamino groups confer weak basicity (pKa ≈ 6.8–7.2), enabling salt formation with hydrochloric or maleic acid to improve bioavailability .
Table 2: Predicted ADME Parameters
Parameter | Value |
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Caco-2 Permeability | 22.1 × 10⁻⁶ cm/s |
Plasma Protein Binding | 89.4% |
CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 µM) |
Pharmacological Activity and Mechanisms
Antiproliferative Effects
In vitro assays on analogous compounds show IC₅₀ values of 0.8–2.3 µM against breast (MCF-7) and lung (A549) cancer cell lines . Mechanistically, this involves G1/S cell cycle arrest and induction of caspase-3-mediated apoptosis.
Applications and Therapeutic Prospects
Oncology
As a putative kinase inhibitor, the compound could augment regimens for non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Synergy with paclitaxel has been observed in analogs, reducing required doses by 40%.
Inflammatory Diseases
The pyrazolo[3,4-d]pyrimidine scaffold suppresses NF-κB and COX-2 pathways in rheumatoid arthritis models, suggesting potential for repurposing .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to E781-0012 (N⁶-(3,4-dimethylphenyl)-N⁴-phenyl variant) , the target compound’s 2,4-dimethylphenyl group at N⁴ may enhance steric complementarity with kinase targets, improving potency.
Substituent Modifications
Replacing N⁶-phenyl with furan-2-ylmethyl (as in VC11809276) reduces logP (4.1 vs. 5.2) but diminishes kinase affinity by 3-fold, highlighting the phenyl group’s critical role.
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